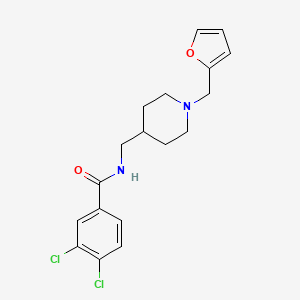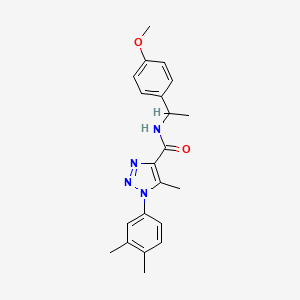
1-((5-Benzoylthiophen-2-yl)methyl)-3-ethylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((5-Benzoylthiophen-2-yl)methyl)-3-ethylurea is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom The compound is characterized by the presence of a benzoyl group attached to the thiophene ring and an ethylurea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Benzoylthiophen-2-yl)methyl)-3-ethylurea typically involves the following steps:
-
Formation of the Benzoylthiophene Intermediate: : The initial step involves the synthesis of 5-benzoylthiophene. This can be achieved through the Friedel-Crafts acylation of thiophene using benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
-
Alkylation of Benzoylthiophene: : The next step involves the alkylation of 5-benzoylthiophene with an appropriate alkylating agent, such as benzyl chloride, in the presence of a base like potassium carbonate (K2CO3). This step introduces the benzyl group at the 2-position of the thiophene ring.
-
Formation of the Urea Derivative: : The final step involves the reaction of the alkylated benzoylthiophene with ethyl isocyanate to form the desired urea derivative. This reaction is typically carried out under mild conditions, such as room temperature, to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. Additionally, the use of automated systems for reagent addition and product isolation helps in maintaining consistency and quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1-((5-Benzoylthiophen-2-yl)methyl)-3-ethylurea undergoes various chemical reactions, including:
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
-
Reduction: : Reduction reactions can be carried out on the benzoyl group to form the corresponding alcohol. Sodium borohydride (NaBH4) is a commonly used reducing agent for this purpose.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-((5-Benzoylthiophen-2-yl)methyl)-3-ethylurea has several scientific research applications:
-
Medicinal Chemistry: : The compound is studied for its potential as an antimicrobial and anticancer agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.
-
Materials Science: : The compound’s thiophene moiety makes it suitable for use in organic semiconductors and conductive polymers. It is used in the development of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
-
Biological Research: : The compound is used as a probe to study enzyme interactions and protein-ligand binding. Its ability to form stable complexes with proteins makes it valuable in biochemical assays.
-
Industrial Applications: : The compound is used as an intermediate in the synthesis of other thiophene-based compounds. It is also used in the production of dyes and pigments.
Wirkmechanismus
The mechanism of action of 1-((5-Benzoylthiophen-2-yl)methyl)-3-ethylurea involves its interaction with specific molecular targets. In medicinal chemistry, the compound is known to inhibit the activity of certain enzymes, such as kinases, by binding to their active sites. This inhibition disrupts the normal cellular processes, leading to the desired therapeutic effects.
In materials science, the compound’s thiophene moiety allows it to participate in π-π stacking interactions, which are crucial for the formation of conductive polymers. These interactions facilitate the efficient transport of charge carriers, making the compound suitable for use in electronic devices.
Vergleich Mit ähnlichen Verbindungen
1-((5-Benzoylthiophen-2-yl)methyl)-3-ethylurea can be compared with other thiophene derivatives, such as:
5-Benzoylthiophene: Lacks the urea moiety, making it less versatile in terms of chemical reactivity and biological activity.
3-Ethylthiophene: Lacks the benzoyl and urea groups, resulting in different chemical properties and applications.
Thiophene-2-carboxamide: Contains an amide group instead of a urea group, leading to different biological and chemical properties.
The uniqueness of this compound lies in its combination of the benzoyl, thiophene, and urea moieties, which confer a distinct set of chemical and biological properties.
Eigenschaften
IUPAC Name |
1-[(5-benzoylthiophen-2-yl)methyl]-3-ethylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S/c1-2-16-15(19)17-10-12-8-9-13(20-12)14(18)11-6-4-3-5-7-11/h3-9H,2,10H2,1H3,(H2,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFVRYWYZRUOTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)NCC1=CC=C(S1)C(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-dimethylphenyl)-3-(4-ethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2991118.png)
![Dimethyl [(tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]phosphonate](/img/structure/B2991119.png)



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2991131.png)
![(E)-N-[2-(Benzylamino)-2-oxoethyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2991133.png)

![N-cyclopentyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]benzamide](/img/structure/B2991135.png)
![3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one](/img/structure/B2991136.png)
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2991138.png)

![N-(1,3-BENZODIOXOL-5-YL)-2-{[9-(4-METHYLPHENYL)PYRAZOLO[1,5-A][1,2,4]TRIAZOLO[3,4-C]PYRAZIN-3-YL]SULFANYL}ACETAMIDE](/img/structure/B2991140.png)
